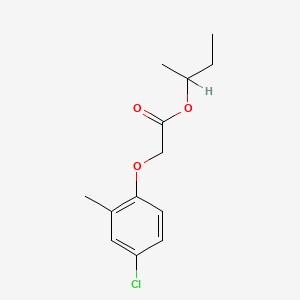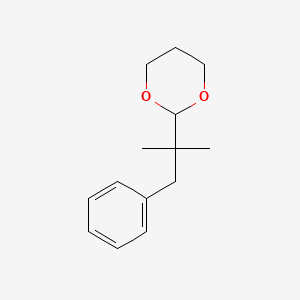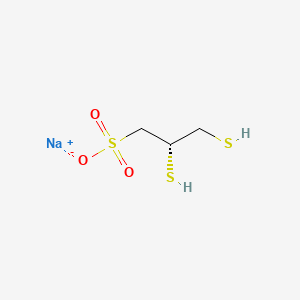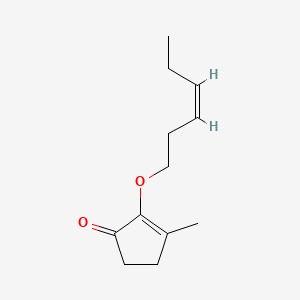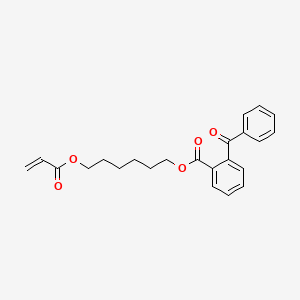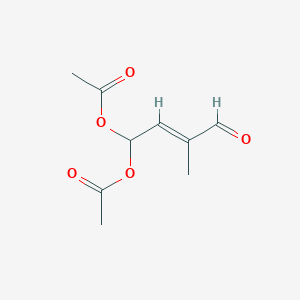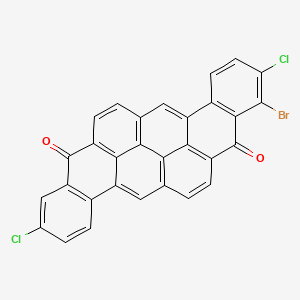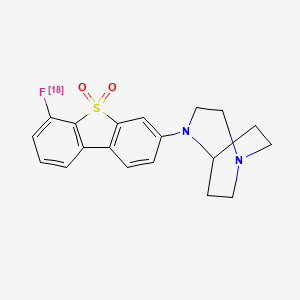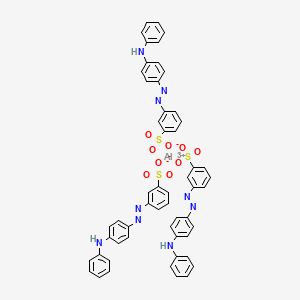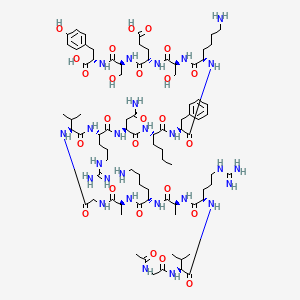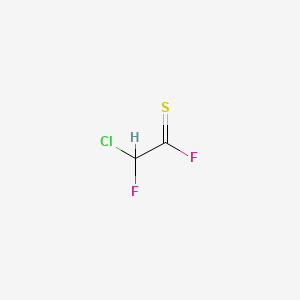
Dipotassium cyanamidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipotassium cyanamidate is a chemical compound with the molecular formula CH₂KN₂. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in the synthesis of other chemicals and has significant importance in research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipotassium cyanamidate can be synthesized through the reaction of potassium cyanamide with potassium hydroxide. The reaction typically occurs in an aqueous solution, and the product is isolated by evaporation and crystallization. The reaction can be represented as follows:
KCN+KOH→CH2KN2
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where potassium cyanamide and potassium hydroxide are mixed under controlled conditions. The reaction mixture is then subjected to evaporation to obtain the crystalline product. The purity of the compound is ensured through various purification techniques such as recrystallization and filtration.
Analyse Des Réactions Chimiques
Types of Reactions
Dipotassium cyanamidate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various nitrogen-containing compounds.
Reduction: It can be reduced to form simpler nitrogen compounds.
Substitution: It can undergo substitution reactions where the cyanamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various organic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitrogen-containing heterocycles, amines, and other organic compounds. These products have significant applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
Dipotassium cyanamidate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic and inorganic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fertilizers, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipotassium cyanamidate involves its interaction with various molecular targets. It can act as a nucleophile or electrophile in chemical reactions, depending on the reaction conditions. The cyanamide group in the compound is highly reactive and can participate in various chemical transformations, leading to the formation of different products.
Comparaison Avec Des Composés Similaires
Similar Compounds
Potassium cyanamide: Similar in structure but differs in reactivity and applications.
Calcium cyanamide: Used primarily in agriculture as a fertilizer.
Sodium cyanamide: Another similar compound with different industrial applications.
Uniqueness
Dipotassium cyanamidate is unique due to its specific reactivity and the types of products it can form. Its ability to undergo various chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
20611-80-7 |
|---|---|
Formule moléculaire |
CH2K2N2+2 |
Poids moléculaire |
120.237 g/mol |
Nom IUPAC |
dipotassium;cyanamide |
InChI |
InChI=1S/CH2N2.2K/c2-1-3;;/h2H2;;/q;2*+1 |
Clé InChI |
CSBWUJFVBYIULB-UHFFFAOYSA-N |
SMILES canonique |
C(#N)N.[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


